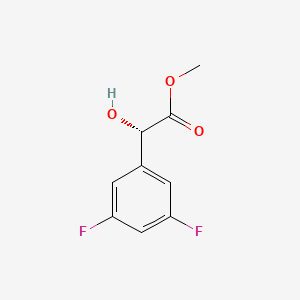

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

Description

Properties

IUPAC Name |

methyl (2S)-2-(3,5-difluorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOWGTYLHKCRKG-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate typically involves the esterification of (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of (S)-methyl 2-(3,5-difluorophenyl)-2-oxoacetate.

Reduction: Formation of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyethanol.

Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate with analogous compounds:

Key Comparative Insights

Electronic and Steric Effects

- Fluorine Substitution: The 3,5-difluorophenyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like methyl 2-hydroxyacetate. This enhances membrane permeability and resistance to oxidative metabolism, critical for agrochemical activity .

- Positional Isomerism: The 3,5-difluoro substitution pattern (meta) contrasts with the 2,4-difluoro (ortho/para) in (R)-methyl 2-amino-2-(2,4-difluorophenyl)acetate . Meta-substitution may reduce steric hindrance, favoring planar binding to biological targets.

Functional Group Variations

- Hydroxy vs. Amino Groups: Replacement of the hydroxy group with an amino group (as in derivatives) introduces basicity, altering solubility and reactivity. The hydroxy group in the target compound may participate in hydrogen bonding, influencing crystallization or protein interactions.

- Ester vs. Carboxylic Acid : Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) contains a carboxylic acid group, making it more acidic (pKa ~3) compared to the methyl ester (pKa ~13–15 for ester hydrolysis). This difference impacts formulation strategies in drug design .

Chirality and Enantioselectivity

The (S)-configuration of the target compound contrasts with the (R)-enantiomer in derivatives. Enantiomers often exhibit divergent biological activities; for example, one enantiomer may act as a pesticide, while the other is inactive or toxic.

Biological Activity

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C9H8F2O3 |

| Molecular Weight | 202.15 g/mol |

| Functional Groups | Hydroxy, Ester |

| Chirality | S-enantiomer |

The presence of two fluorine atoms enhances the compound's lipophilicity , potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The difluorophenyl group enhances the compound's binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes involved in disease processes:

- Tyrosinase : Involved in melanin production; inhibition can lead to potential applications in skin whitening agents.

- Collagenase : Plays a role in skin aging; inhibition may contribute to anti-aging formulations.

- Elastase : Associated with skin elasticity; inhibition could aid in maintaining skin firmness .

Case Studies and Research Findings

- Anti-Inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, reducing pro-inflammatory mediators .

- Skin Aging : A study highlighted that compounds similar to this compound showed promising results in inhibiting elastase and collagenase, suggesting potential applications in dermatological products aimed at combating skin aging .

- Molecular Docking Studies : Computational studies have been conducted to predict binding interactions between this compound and target enzymes. These studies support the hypothesis that the compound can effectively bind to active sites due to its structural features .

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-(4-fluorophenyl)-2-hydroxyacetate | C9H9F O3 | Single fluorine atom; different biological activity |

| Methyl 2-(3-fluorophenyl)-2-hydroxyacetate | C9H9F O3 | Fluorine at para position; altered reactivity |

| (S)-Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetate | C9H8Cl2O3 | Chlorine substituents; potential for different activity |

The distinct arrangement of fluorine atoms in this compound may influence its chemical reactivity and biological interactions differently compared to these analogs.

Q & A

Q. What are the recommended synthetic routes for (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate, and how is enantiomeric purity achieved?

The compound can be synthesized via stereoselective esterification of the corresponding hydroxy acid precursor (e.g., (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid) using methanol under acidic or enzymatic catalysis. Asymmetric reduction of a ketone intermediate (e.g., methyl 2-(3,5-difluorophenyl)-2-oxoacetate) using chiral catalysts like Ru-BINAP complexes can ensure high enantiomeric excess (ee). Chiral resolution techniques, such as chromatography with amylose-based columns, may further purify the (S)-enantiomer .

Q. Which analytical techniques are critical for structural confirmation and enantiomeric excess determination?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers.

- NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric environments.

- Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.

- X-ray Crystallography : Resolve absolute configuration definitively .

Q. What storage conditions are optimal for maintaining stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as ester hydrolysis can occur. Pre-dry solvents (e.g., molecular sieves) for experimental use .

Advanced Questions

Q. How do steric and electronic effects of 3,5-difluorophenyl substituents influence synthetic reactivity and stereoselectivity?

The electron-withdrawing fluorine atoms increase the acidity of the α-hydroxy group, facilitating nucleophilic reactions. Steric hindrance at the 3,5-positions can direct regioselective substitutions. Computational studies (e.g., DFT) predict transition-state geometries, explaining preferential (S)-enantiomer formation in asymmetric reductions. Kinetic resolution during enzymatic esterification may also favor the (S)-form due to fluorinated aryl interactions with enzyme active sites .

Q. How can discrepancies in reported synthetic yields be methodologically addressed?

- Parameter Optimization : Systematically vary catalysts (e.g., lipase vs. acid), temperatures, and solvent polarities.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

- Purity of Reagents : Ensure anhydrous conditions and high-purity starting materials (e.g., 3,5-difluorophenyl precursors) to minimize side reactions .

Q. What role does this compound play as a precursor in medicinal chemistry?

The (S)-enantiomer is a key intermediate in synthesizing γ-secretase inhibitors (e.g., DAPT), where the 3,5-difluorophenyl group enhances binding affinity to enzymatic pockets. The hydroxyacetate moiety can be further functionalized to introduce pharmacophores, such as in fluorinated NSAIDs or kinase inhibitors. Its stereochemistry is critical for biological activity, as seen in structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should conflicting data on hydrolytic stability be resolved?

Conduct controlled stability studies under varying pH, temperature, and humidity. Compare degradation rates via LC-MS to identify hydrolytic byproducts (e.g., free acid or methanol). Use accelerated aging experiments (40°C/75% RH) to model long-term stability. Conflicting reports may arise from impurities (e.g., residual acid catalysts) accelerating hydrolysis, necessitating stringent purification .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.